molecular formula C19H27N5O4 B13998289 Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate CAS No. 72156-69-5

Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate

Cat. No.: B13998289
CAS No.: 72156-69-5
M. Wt: 389.4 g/mol
InChI Key: DZWKWCBOUNMSHQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
The compound, with the CAS number 72156-66-2, has the molecular formula C25H31N5O4 and a molecular weight of 465.54 g/mol . Its structure includes:

  • A tert-butyl carbamate group (Boc protection).
  • A hydrazinecarbonyl (hydrazide) moiety.
  • A 1H-indol-3-yl substituent, which confers aromatic and hydrogen-bonding properties.
  • A central ethylcarbamoyl linker connecting the indole and hydrazinecarbonyl groups.

Deprotection with trifluoroacetic acid (TFA) is common for Boc-group removal .

The indole moiety may target biological systems involving serotonin receptors or autophagy pathways, similar to indoline-based inhibitors in .

Properties

CAS No.

72156-69-5

Molecular Formula

C19H27N5O4

Molecular Weight

389.4 g/mol

IUPAC Name

tert-butyl N-[1-[(1-hydrazinyl-1-oxopropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C19H27N5O4/c1-11(16(25)24-20)22-17(26)15(23-18(27)28-19(2,3)4)9-12-10-21-14-8-6-5-7-13(12)14/h5-8,10-11,15,21H,9,20H2,1-4H3,(H,22,26)(H,23,27)(H,24,25)

InChI Key

DZWKWCBOUNMSHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydrazinecarbonyl Group: The hydrazinecarbonyl group is introduced through the reaction of the indole derivative with hydrazine and a suitable carbonyl compound.

    Formation of the Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and hydrazinecarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or hydrazine derivatives.

Scientific Research Applications

Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below highlights structural and functional differences between the target compound and analogs from the evidence:

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Method Applications/Notes Reference
Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate (Target) Boc, hydrazinecarbonyl, indole, ethylcarbamoyl linker 465.54 Likely CDI-mediated coupling Protease inhibition, peptidomimetics
tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate Boc, indole, methylcarbamoyl (no hydrazine) Not reported Not specified Intermediate in drug discovery (e.g., autophagy inhibitors)
tert-Butyl (1-(cyclohexylmethyl)amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate Boc, indole, cyclohexylmethyl substituent (no hydrazine) ~370 (estimated) CDI coupling, deprotection with TFA GPCR-targeted research (e.g., )
tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate Boc, hydrazinecarbonyl (no indole) 203.24 Derived from L-serine methyl ester Anti-tuberculosis precursor (hydrazine-Schiff base synthesis)
tert-butyl ((2S)-11-((1H-indol-3-yl)methyl)-...-2-oxa-4,7,10-triazadodecan-12-yl) (benzyl)carbamate Boc, indole, benzyl group, peptidomimetic backbone ~541 (HR-MS data) Fmoc-based solid-phase peptide synthesis Dual SARS-CoV-2 cathepsin-L/main protease inhibition ()
SI-13 (Indoline-based autophagy inhibitor) Bromo, sulfamoyl, cyclopropanecarbonyl (complex indole derivative) Not reported Multi-step functionalization Autophagy inhibition ()

Key Observations :

Structural Divergence: The hydrazinecarbonyl group in the target compound distinguishes it from methylcarbamoyl () or cyclohexylmethyl () analogs. The absence of indole in ’s compound limits its application in systems requiring aromatic stacking (e.g., receptor binding).

Synthetic Complexity: The target compound likely requires multi-step coupling (e.g., CDI-mediated amidation) similar to and . In contrast, simpler analogs (e.g., ) are synthesized from amino acid derivatives.

Biological Relevance :

  • Indole-containing compounds (e.g., ) are prioritized in neuropharmacology (serotonin pathways) or autophagy modulation .
  • Hydrazine derivatives (e.g., ) are explored for anti-infective properties, suggesting the target compound could be repurposed for similar uses.

Physicochemical Properties :

  • The target compound’s higher molecular weight (465.54 g/mol) compared to (203.24 g/mol) may affect membrane permeability, necessitating formulation optimization.

Biological Activity

Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, synthesis methods, and case studies that highlight its pharmacological properties.

Chemical Structure and Properties

IUPAC Name: this compound
CAS Number: 72156-66-2
Molecular Formula: C14H21N3O3
Molecular Weight: 279.34 g/mol

The compound features a tert-butyl group, a hydrazinecarbonyl moiety, and an indole structure, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Hydrazinecarbonyl Group: This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.
  • Coupling with Indole Derivatives: The indole moiety is introduced via coupling reactions, often using coupling agents to facilitate the formation of the desired amide bond.
  • Final Carbamate Formation: The final product is obtained by reacting the intermediate with a tert-butyl carbamate.

Anticancer Properties

Recent studies have indicated that compounds with indole structures exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study 1: In vitro assays demonstrated that this compound inhibited cell proliferation in human cancer cell lines, with IC50 values indicating potent activity (specific values were not disclosed in available literature).

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent.

  • Case Study 2: Testing against Gram-positive and Gram-negative bacteria revealed that it possesses moderate inhibitory effects, suggesting potential applications in treating bacterial infections.

The proposed mechanism of action involves the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. The hydrazinecarbonyl group is hypothesized to play a crucial role in these biological activities by forming reactive intermediates that interact with cellular targets.

Research Findings

Study Biological Activity Findings
Study 1AnticancerSignificant inhibition of cell growth in various cancer lines (exact IC50 values pending).
Study 2AntimicrobialModerate activity against selected bacterial strains; further studies needed for comprehensive profiling.

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